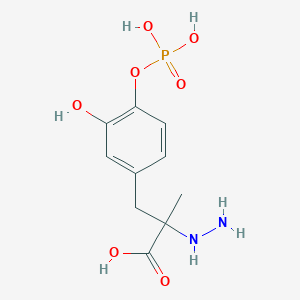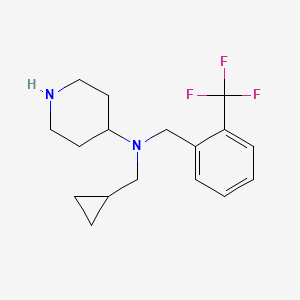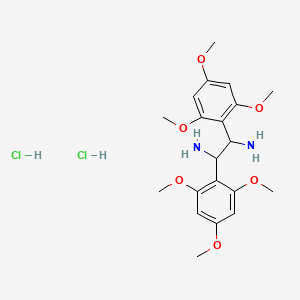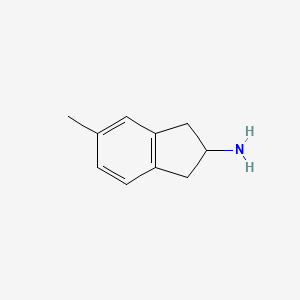
(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a cyclopropanesulfonyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a γ-lactam, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using cyclopropanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the hydroxyl group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a deoxygenated or desulfonylated product.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group can act as a bioisostere, mimicking the function of other functional groups in biological systems. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-1-(Methanesulfonyl)pyrrolidin-3-ol: Similar structure but with a methanesulfonyl group instead of a cyclopropanesulfonyl group.
(3R)-1-(Ethanesulfonyl)pyrrolidin-3-ol: Features an ethanesulfonyl group.
(3R)-1-(Propylsulfonyl)pyrrolidin-3-ol: Contains a propylsulfonyl group.
Uniqueness
(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development.
Eigenschaften
Molekularformel |
C7H13NO3S |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
(3R)-1-cyclopropylsulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO3S/c9-6-3-4-8(5-6)12(10,11)7-1-2-7/h6-7,9H,1-5H2/t6-/m1/s1 |
InChI-Schlüssel |
MHISXEQFRSBVNT-ZCFIWIBFSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1O)S(=O)(=O)C2CC2 |
Kanonische SMILES |
C1CC1S(=O)(=O)N2CCC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)


![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)


![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)



![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)


